2-(2,3-Difluorophenyl)azetidine
Description
2-(2,3-Difluorophenyl)azetidine is a small, nitrogen-containing heterocyclic compound featuring an azetidine ring substituted with a 2,3-difluorophenyl group. Azetidines, four-membered saturated rings, are increasingly studied in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets compared to larger or more flexible rings.
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
2-(2,3-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-1-2-6(9(7)11)8-4-5-12-8/h1-3,8,12H,4-5H2 |
InChI Key |
UXPCSZXIVKBXLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is efficient for producing functionalized azetidines, although it faces challenges due to the inherent reactivity of the starting materials.
Industrial Production Methods: Industrial production methods for azetidines often involve the polymerization of ring-strained nitrogen-containing monomers. These methods are optimized for large-scale production and involve precise control of reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Difluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more stable structures.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium carbonate in polar aprotic solvents are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
2-(2,3-Difluorophenyl)azetidine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The ring strain in the azetidine structure also contributes to its reactivity, enabling it to participate in various biochemical reactions .
Comparison with Similar Compounds
Positional Isomers of Difluorophenylazetidine
- 2-(3,5-Difluorophenyl)azetidine (CID 55283267): Molecular Formula: C₉H₉F₂N (MW: 169.17 g/mol).
3-[(3,4-Difluorophenyl)methyl]azetidine :
- Molecular Formula : C₁₀H₁₁F₂N (MW: 183.20 g/mol).
- Substitution Pattern : The 3,4-difluorophenyl group is attached via a methylene linker, altering spatial accessibility compared to direct ring substitution.
- Physicochemical Properties : LogD (pH 7.4) = -0.74, suggesting moderate hydrophilicity, likely influenced by the methylene spacer.
Halogen-Substituted Analogs
- 5-(2,3-Dichlorophenyl)-2-fluoropyridine :
Physicochemical Properties
Key differences in substitution patterns and halogen types significantly alter physicochemical behavior:
*Inferred data; †Estimated based on structural analogs.
Research Findings and Implications
3,5-Difluoro symmetry may reduce dipole moments, favoring crystal packing (relevant in solid-state chemistry).
Metabolic Stability : Fluorine’s small size and high electronegativity mitigate oxidative metabolism, as seen in Goxalapladib’s design.
Conformational Rigidity : Azetidines restrict rotational freedom, improving binding affinity. For example, spiroazetidine derivatives achieve cis-diastereoselectivity in cycloadditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
